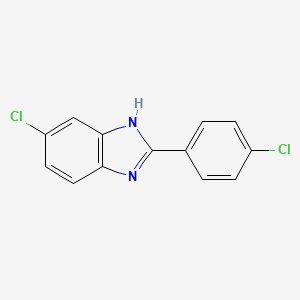

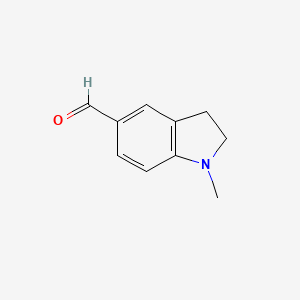

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

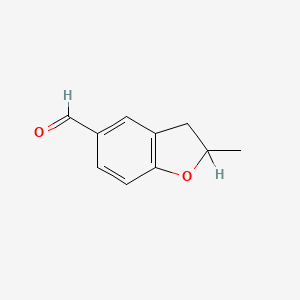

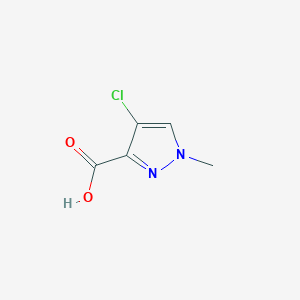

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole, also known as CBZ, is an aromatic heterocyclic compound with a wide range of applications in scientific research. It is a benzimidazole derivative with a chlorine atom at the 6-position, and a chlorine atom at the 4-position of the phenyl ring. CBZ has been used in various scientific fields such as organic chemistry, biochemistry, pharmacology, and chemical biology. It has been widely studied due to its unique structure and potential applications in the medical field.

科学的研究の応用

Antiproliferative Activity

5-Chloro-2-(4-chlorophenyl)benzimidazole: has been studied for its potential to inhibit the proliferation of cancer cells. Research indicates that benzimidazole derivatives exhibit good to potent antiproliferative activity against various cancer cell lines, including A549 (lung carcinoma), A498 (kidney carcinoma), HeLa (cervical cancer), A375 (melanoma), and HepG2 (hepatocellular carcinoma) cells . These compounds are particularly active against HeLa and A375 cancer cell lines with IC50 values in the low micromolar range, suggesting their potential use in cancer therapy.

Antimicrobial Properties

This compound and its derivatives have shown moderate activity against a range of bacteria and fungi. Some derivatives, specifically phenoxy methyl derivatives of benzimidazole, have been most active against Candida species, with minimum inhibitory concentrations (MIC) less than 3.90 µg/mL . This suggests a potential application in developing new antimicrobial agents to combat fungal infections.

Molecular Docking Studies

Molecular docking studies have been conducted to identify potential targets for the antiproliferative effects of benzimidazole compounds. The docking scores of these compounds correlate significantly with their antiproliferative activity results . This application is crucial in drug discovery, where understanding the interaction between drugs and their targets can lead to the development of more effective therapeutic agents.

Pharmacological Activities

Benzimidazole derivatives, including NSC657180, possess a wide range of pharmacological properties. They have been recognized as chemotherapeutic agents in diverse clinical conditions due to their structural similarity to naturally occurring active biomolecules . This broad-spectrum bioactivity makes them valuable candidates for further drug development.

Anticonvulsant and Antidiabetic Activities

A series of benzimidazole derivatives have been screened for in vivo anticonvulsant activity using the Maximal Electroshock Seizure (MES) model and antidiabetic activity through Oral Glucose Tolerance Tests (OGTT) . These findings open up possibilities for the use of NSC657180 in the treatment of neurological disorders and diabetes.

Unique Software Applications

While not directly related to NSC657180, the unique application of software principles in the context of benzimidazole derivatives is noteworthy. For instance, system stage management in software like DIgSILENT PowerFactory employs an object-oriented approach that could be analogous to the multifunctional nature of benzimidazole compounds in various scientific applications .

特性

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKFFOXFNQDQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327447 |

Source

|

| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

CAS RN |

69498-30-2 |

Source

|

| Record name | 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)